

Spectroscopic Profile of (-)-Isomenthone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the monoterpene ketone, **(-)-Isomenthone**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to serve as a critical resource for researchers engaged in natural product chemistry, stereoselective synthesis, and drug discovery.

Core Spectroscopic Data

The structural elucidation and characterization of **(-)-Isomenthone** are fundamentally reliant on a combination of spectroscopic techniques. The following sections detail the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for **(-)-Isomenthone**.

Table 1: ¹H NMR Spectroscopic Data for (-)-Isomenthone



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	2.01	m	
H-2	2.35	m	
H-4ax	1.47	m	
H-4eq	1.99	m	-
H-5	1.91	m	-
H-6ax	1.66	m	-
H-6eq	1.70	m	-
H-7 (CH ₃)	0.98	d	6.3
H-8 (CH(CH ₃) ₂)	2.01	sept	6.8
H-9 (CH₃)	0.85	d	7.0
H-10 (CH ₃)	0.95	d	7.0

Note: Data is compiled from typical values for p-menthane ketones and related structures. Precise values may vary based on solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data for (-)-Isomenthone



Carbon	Chemical Shift (δ, ppm)
C-1 (CH)	57.8
C-2 (C=O)	212.5
C-3 (CH ₂)	34.5
C-4 (CH)	32.8
C-5 (CH ₂)	25.4
C-6 (CH ₂)	42.9
C-7 (CH ₃)	22.4
C-8 (CH)	27.2
C-9 (CH ₃)	20.9
C-10 (CH ₃)	18.1

Source: Adapted from literature data for isomenthone.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **(-)-Isomenthone** is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data for (-)-Isomenthone

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~2960	Strong	C-H stretch (alkane)
~2870	Strong	C-H stretch (alkane)
~1710	Strong	C=O stretch (ketone)
~1460	Medium	C-H bend (methylene and methyl)
~1370	Medium	C-H bend (methyl)



Note: The strong absorption at approximately 1710 cm⁻¹ is highly characteristic of the carbonyl group in a cyclic ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in determining its molecular weight and structure.

Table 4: Mass Spectrometry Data for (-)-Isomenthone

m/z	Relative Intensity (%)	Proposed Fragment
154	30	[M] ⁺ (Molecular Ion)
112	100	[M - C3H6] ⁺
97	45	[M - C3H6 - CH3]+
83	60	[C ₆ H ₁₁] ⁺
69	85	[C5H9] ⁺
55	70	[C ₄ H ₇] ⁺
41	90	[C ₃ H ₅] ⁺

Note: The fragmentation pattern is consistent with the structure of a p-menthan-3-one derivative.

Experimental Protocols

The following are generalized experimental protocols that are typically employed to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(-)-Isomenthone** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an



internal standard (δ = 0.00 ppm). For ¹H NMR, coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of neat **(-)-Isomenthone** is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

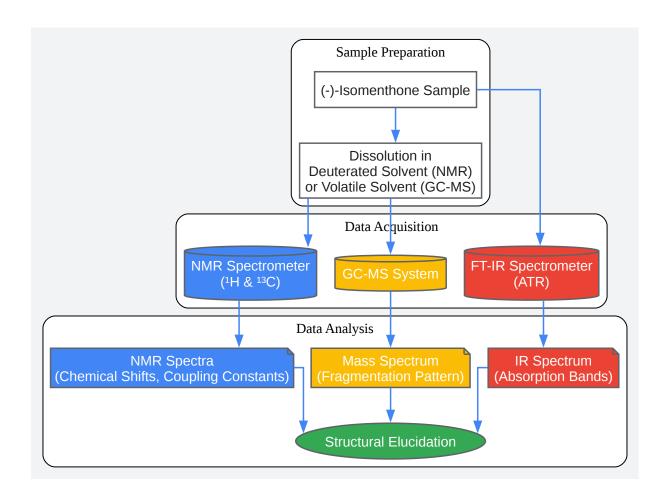
Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **(-)-Isomenthone** in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial temperature (e.g., 60 °C) to a final temperature (e.g., 240 °C) to ensure separation of the compound. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is obtained by scanning a mass-to-charge (m/z) range of, for example, 40-300 amu.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of **(-)-Isomenthone** that give rise to its characteristic spectroscopic signals.





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Caption: General workflow for the spectroscopic analysis of (-)-Isomenthone.

Caption: Correlation of (-)-Isomenthone's structure with its key spectroscopic signals.

 To cite this document: BenchChem. [Spectroscopic Profile of (-)-Isomenthone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049636#spectroscopic-data-nmr-ir-ms-of-isomenthone]



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